5-Phenyl-2-(trifluoromethyl)-1H-indole-7-carboxamide
Description
Properties
IUPAC Name |
5-phenyl-2-(trifluoromethyl)-1H-indole-7-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N2O/c17-16(18,19)13-8-11-6-10(9-4-2-1-3-5-9)7-12(15(20)22)14(11)21-13/h1-8,21H,(H2,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXEXLDLTNIVJNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C3C(=C2)C=C(N3)C(F)(F)F)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60677818 | |
| Record name | 5-Phenyl-2-(trifluoromethyl)-1H-indole-7-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60677818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211597-10-2 | |
| Record name | 5-Phenyl-2-(trifluoromethyl)-1H-indole-7-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60677818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Fischer Indole Cyclization
The Fischer indole synthesis involves condensing a substituted phenylhydrazine with a ketone under acidic conditions. For 5-phenyl-2-(trifluoromethyl)-1H-indole-7-carboxamide, this method requires a ketone precursor bearing both trifluoromethyl and phenyl groups. For example, reacting 4-phenylcyclohexanone with a trifluoromethyl-containing phenylhydrazine derivative could yield the desired indole core. However, regioselectivity challenges arise due to competing reaction pathways, necessitating careful optimization of temperature and acid catalysts (e.g., polyphosphoric acid or HCl).
Cyclization of Substituted Anilines
An alternative route involves cyclizing substituted anilines. Starting with 2-nitro-4-phenyl-6-(trifluoromethyl)aniline, reductive cyclization using hydrogen gas over a palladium catalyst generates the indole ring. This method benefits from the nitro group acting as a directing group for subsequent functionalization. For instance, hydrogenation of the nitro group to an amine, followed by cyclization, yields the indole skeleton with predefined substituents.
Functionalization of the Indole Core
Introduction of the Trifluoromethyl Group
The trifluoromethyl group at position 2 is introduced via electrophilic trifluoromethylation or cross-coupling reactions .
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Electrophilic Trifluoromethylation : Using Umemoto’s reagent (trifluoromethylaryliodonium salts) under basic conditions, the trifluoromethyl group is selectively introduced at the electron-rich position 2 of the indole. This method requires anhydrous conditions and temperatures between −20°C and 25°C to minimize side reactions.
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Copper-Mediated Cross-Coupling : A halogenated indole precursor (e.g., 2-bromoindole) reacts with methyl chlorodifluoroacetate in the presence of CuI and 1,10-phenanthroline, followed by hydrolysis to yield the trifluoromethyl group.
Installation of the Phenyl Group at Position 5
The phenyl group is introduced via Suzuki-Miyaura coupling using a brominated indole intermediate. For example, 5-bromo-2-(trifluoromethyl)-1H-indole-7-carboxylic acid reacts with phenylboronic acid in the presence of Pd(PPh₃)₄ and Na₂CO₃ in a toluene/water mixture at 80°C. This method achieves high yields (70–85%) and excellent regioselectivity.
Synthesis of the Carboxamide Functionality
The conversion of the carboxylic acid at position 7 to the carboxamide involves activation followed by ammonolysis .
Activation of Carboxylic Acid
The carboxylic acid is activated using N,N′-carbonyldiimidazole (CDI) in dimethylformamide (DMF). For instance, 5-phenyl-2-(trifluoromethyl)-1H-indole-7-carboxylic acid (1.0 equiv) reacts with CDI (1.2 equiv) in DMF at 0°C for 1 hour, forming an acylimidazole intermediate.
Amidation Techniques
The activated intermediate is treated with ammonium chloride (2.0 equiv) in DMF at room temperature for 12 hours, yielding the carboxamide. This method avoids over-alkylation and achieves yields of 65–75%. Alternatively, mixed-anhydride conditions using ethyl chloroformate and triethylamine in tetrahydrofuran (THF) provide comparable results.
Optimization and Challenges
Chemical Reactions Analysis
Types of Reactions
5-Phenyl-2-(trifluoromethyl)-1H-indole-7-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole core or the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted indole compounds with various functional groups.
Scientific Research Applications
5-Phenyl-2-(trifluoromethyl)-1H-indole-7-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals due to its unique structural features.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The exact mechanism of action of 5-Phenyl-2-(trifluoromethyl)-1H-indole-7-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s metabolic stability and bioavailability, contributing to its overall efficacy.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Comparison
The following table highlights structural similarities and differences between 5-Phenyl-2-(trifluoromethyl)-1H-indole-7-carboxamide and related indole/indazole derivatives:
Physicochemical Properties
Biological Activity
5-Phenyl-2-(trifluoromethyl)-1H-indole-7-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a trifluoromethyl group, which is known to enhance biological activity and metabolic stability. The presence of this group can improve the compound's interactions with biological targets, increasing its efficacy as a therapeutic agent.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to therapeutic effects. Notably, the trifluoromethyl group contributes to the compound’s metabolic stability and bioavailability, enhancing its overall efficacy in biological systems.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance, it has been shown to exhibit significant inhibitory effects on various cancer cell lines. The compound's IC50 values against different cell lines demonstrate its potency:
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast) | 18.36 |
| HeLa (Cervical) | 16.50 |
| HepG2 (Liver) | 27.48 |
These values indicate that the compound effectively inhibits cell proliferation in these cancer types, suggesting its potential as a lead compound in cancer therapy .
Antiviral Activity
In addition to its anticancer properties, the compound has shown promise in antiviral applications. Research indicates that modifications in the indole structure can significantly enhance antiviral activity against HIV-1 integrase, with some derivatives achieving IC50 values as low as 0.13 μM. The structural modifications that include trifluoromethyl groups have been linked to improved interaction with viral targets .
Case Studies and Research Findings
Several case studies have investigated the biological activity of this compound:
- Anticancer Activity : In vitro studies demonstrated that this compound inhibits VEGFR-2 in MCF-7 cells, leading to reduced angiogenesis and tumor growth. The most potent analogs exhibited IC50 values ranging from 0.56 μM to 0.19 μM compared to established drugs like sorafenib .
- Antiviral Mechanisms : The interaction of this compound with HIV-1 integrase was characterized by significant binding affinity due to the structural features of the indole core. This interaction was enhanced by the trifluoromethyl substitution, which improved both binding interactions and overall antiviral efficacy .
- Toxicity Studies : Toxicity assessments using normal human cell lines indicated that while the compound exhibits potent anticancer effects, it also maintains a favorable selectivity index, suggesting lower toxicity towards non-cancerous cells compared to cancerous ones .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
